N-(2-(1H-咪唑-1-基)嘧啶-5-基)环戊基甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

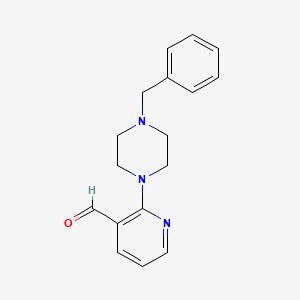

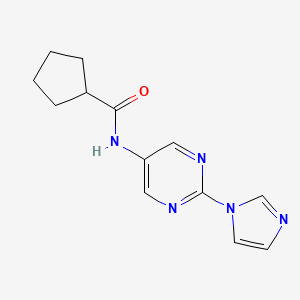

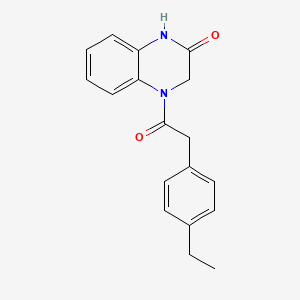

“N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

The molecular formula of the compound is C12H14N6O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .科学研究应用

Antibacterial Applications

Imidazole derivatives have been reported to exhibit significant antibacterial properties . The presence of the imidazole ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein synthesis, making it a potential candidate for developing new antibacterial agents. This could be particularly useful in addressing antibiotic resistance, which is a growing concern in public health.

Antitumor Activity

The compound’s structure suggests potential antitumor activity . Imidazole derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival. Research in this area could lead to the development of novel anticancer drugs that are more effective and have fewer side effects than current treatments.

Antidiabetic Effects

Imidazole compounds have shown promise in the treatment of diabetes . They may work by modulating the activity of enzymes involved in glucose metabolism or by influencing insulin signaling pathways. Further research could lead to new therapeutic options for managing diabetes.

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives make them candidates for treating inflammatory diseases . They could act on various inflammatory mediators and pathways, offering potential benefits for conditions like arthritis, asthma, and inflammatory bowel disease.

Antiviral Uses

Imidazole-based compounds have demonstrated antiviral activities . They could be used to develop treatments for viral infections by inhibiting virus replication or by strengthening the host immune response to viral pathogens.

Antioxidant Role

The imidazole ring is known to possess antioxidant properties, which could be harnessed in the compound’s applications . Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Antifungal and Antihelmintic Applications

Imidazole derivatives, including the compound , could be effective against fungal infections and helminth infestations due to their antifungal and antihelmintic activities . This application is crucial in both human medicine and agriculture.

Ulcerogenic Activity

Lastly, the compound’s potential ulcerogenic activity could be explored for therapeutic purposes . It might be used to develop drugs that protect the gastrointestinal lining or promote healing of ulcers.

作用机制

Target of Action

The compound N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been reported to interact with various targets depending on their chemical structure . The specific interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Imidazole derivatives have been reported to affect various biochemical pathways depending on their chemical structure and target of action . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

未来方向

While the specific future directions for “N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide” are not mentioned in the search results, imidazole and its derivatives continue to be an area of interest in the development of new drugs due to their broad range of chemical and biological properties .

属性

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O/c19-12(10-3-1-2-4-10)17-11-7-15-13(16-8-11)18-6-5-14-9-18/h5-10H,1-4H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMRMFFUIWDCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)

![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2775569.png)

![Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate](/img/structure/B2775570.png)

![5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2775572.png)

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)